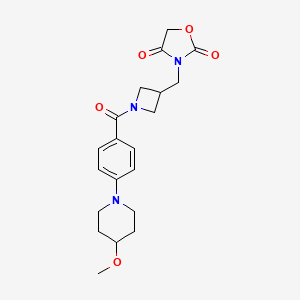
3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione represents a novel structure within the oxazolidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.
Structure and Properties
The molecular formula of the compound is C20H24N2O4, with a molecular weight of approximately 356.42 g/mol. The compound features an oxazolidine ring that is known for its diverse biological applications, particularly in the development of antibacterial agents.
Antimicrobial Activity
Research indicates that compounds containing the oxazolidine structure exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones show broad-spectrum activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Key Findings:
- Compound A14 , a derivative similar to this compound, demonstrated superior antibacterial efficacy compared to standard clinical antibiotics such as ciprofloxacin and linezolid .
- The mechanism of action often involves targeting bacterial cell division proteins like FtsZ, disrupting bacterial proliferation .
Anti-inflammatory Activity
The oxazolidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
Case Study:
A study on similar oxazolidinone compounds showed a marked reduction in inflammation markers in animal models of arthritis, highlighting their potential therapeutic application .
Anticancer Activity
Emerging research suggests that the compound may possess anticancer properties. Studies have shown that certain oxazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Research Findings:
- In vitro assays demonstrated that specific derivatives led to significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
- Molecular docking studies have indicated favorable interactions between these compounds and key cancer-related targets, providing a basis for further development as anticancer agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-27-17-6-8-21(9-7-17)16-4-2-15(3-5-16)19(25)22-10-14(11-22)12-23-18(24)13-28-20(23)26/h2-5,14,17H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEFFVSJSFFDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














